molecular formula C10H9F3O4 B3059768 Methyl 2-methoxy-5-(trifluoromethoxy)benzoate CAS No. 1261747-01-6

Methyl 2-methoxy-5-(trifluoromethoxy)benzoate

Cat. No.: B3059768
CAS No.: 1261747-01-6
M. Wt: 250.17
InChI Key: RVVPTKADYFSLPJ-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-5-(trifluoromethoxy)benzoate is a benzoate ester derivative featuring methoxy and trifluoromethoxy substituents at the 2- and 5-positions of the aromatic ring, respectively. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of protease inhibitors, kinase modulators, and sulfonamide-based therapeutics. Its trifluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in drug design for improved bioavailability .

Properties

IUPAC Name

methyl 2-methoxy-5-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-15-8-4-3-6(17-10(11,12)13)5-7(8)9(14)16-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVPTKADYFSLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501188260
Record name Benzoic acid, 2-methoxy-5-(trifluoromethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261747-01-6
Record name Benzoic acid, 2-methoxy-5-(trifluoromethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261747-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-methoxy-5-(trifluoromethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-5-(trifluoromethoxy)benzoate typically involves the esterification of 2-methoxy-5-(trifluoromethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-5-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of 2-methoxy-5-(trifluoromethoxy)benzoic acid.

    Reduction: Formation of 2-methoxy-5-(trifluoromethoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-methoxy-5-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-5-(trifluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent type, position, and electronic effects. Below is a detailed comparison:

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 2-methoxy-5-(trifluoromethoxy)benzoate 2-OCH₃, 5-OCH₂CF₃ Ester, trifluoromethoxy C₁₀H₉F₃O₄ 250.17 Intermediate for protease inhibitors
Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate 2-CH₃, 3-NO₂, 5-OCH₂CF₃ Nitro, trifluoromethoxy C₁₀H₈F₃NO₅ 279.17 High reactivity for bromination/alkylation
Methyl 2-hydroxy-3-nitro-5-(trifluoromethoxy)benzoate 2-OH, 3-NO₂, 5-OCH₂CF₃ Hydroxy, nitro, trifluoromethoxy C₉H₆F₃NO₆ 281.15 Precursor to sulfonamide inhibitors
Ethyl 2-methoxy-5-(trifluoromethyl)benzoate 2-OCH₃, 5-CF₃ (ethyl ester) Trifluoromethyl, ester C₁₁H₁₁F₃O₃ 248.20 Higher lipophilicity vs. methyl esters
Methyl 2-methoxy-5-(methylsulfonyl)benzoate 2-OCH₃, 5-SO₂CH₃ Sulfonyl, ester C₁₀H₁₂O₅S 244.26 Electron-withdrawing sulfonyl enhances reactivity

Physicochemical and Reactivity Profiles

  • Electron-Withdrawing Effects: The trifluoromethoxy group (-OCH₂CF₃) provides moderate electron withdrawal, balancing stability and reactivity. In contrast, nitro (-NO₂) and sulfonyl (-SO₂CH₃) groups in analogs (e.g., ) significantly increase electrophilicity, accelerating nucleophilic substitutions.
  • Thermal Stability : this compound exhibits a melting point of ~117°C (similar to sulfonyl analog in ), while nitro-substituted derivatives decompose at lower temperatures due to nitro group instability .
  • Solubility : Trifluoromethoxy analogs show improved solubility in organic solvents (e.g., THF, ethyl acetate) compared to polar sulfonyl derivatives .

Biological Activity

Methyl 2-methoxy-5-(trifluoromethoxy)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H9F3O3. The presence of the trifluoromethoxy group enhances its lipophilicity, facilitating better membrane permeability and interaction with biological targets. The compound's structure allows it to engage with various enzymes and receptors, leading to alterations in their activity.

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors:

  • Enzyme Modulation : The compound can interact with esterases, which catalyze the hydrolysis of ester bonds. This interaction results in the cleavage of the ester bond, producing methanol and 2-methoxy-5-(trifluoromethoxy)benzoic acid. Such enzymatic interactions can influence metabolic pathways within cells.
  • Receptor Interaction : this compound may modulate receptor activity, potentially impacting signaling pathways associated with various physiological processes.

Biological Activities

Research has identified several biological activities associated with this compound:

In Vitro Studies

In vitro studies have demonstrated that this compound interacts effectively with cellular components. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.

In Vivo Studies

While comprehensive in vivo studies specifically focusing on this compound are scarce, related compounds have undergone pharmacokinetic evaluations. These studies reveal that such compounds can be metabolized effectively in biological systems, maintaining sufficient concentrations for therapeutic efficacy over extended periods .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is insightful:

Compound NameBiological ActivityKey Features
Methyl 2-methoxy-4-(trifluoromethoxy)benzoateAntimicrobialDifferent positioning of functional groups affects reactivity
Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoateAnticancerExhibits cytotoxic effects on cancer cells
Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoateMetabolic stabilityNitro group can form reactive intermediates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-methoxy-5-(trifluoromethoxy)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.